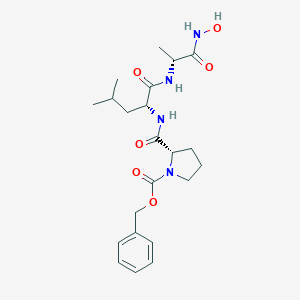

Z-Pro-D-Leu-D-Ala-NHOH

概要

説明

It is a potent and specific inhibitor of vertebrate collagenases, including those from tadpole and human skin. The compound is characterized by its ability to chelate the zinc ion in the active site of the collagenase enzyme, thereby inhibiting its activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-Pro-D-Leu-D-Ala-NHOH typically involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC, and the protecting groups are removed using TFA. The final product is cleaved from the resin and purified by HPLC .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-throughput purification techniques, such as preparative HPLC, ensures the production of high-purity peptide suitable for various applications .

化学反応の分析

Types of Reactions

Z-Pro-D-Leu-D-Ala-NHOH primarily undergoes reactions typical of peptides, including hydrolysis and enzymatic degradation. The hydroxamic acid group at the C-terminus is particularly reactive and can participate in chelation reactions with metal ions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds in this compound.

Chelation: The hydroxamic acid group can chelate metal ions, particularly zinc, under neutral to slightly acidic conditions.

Major Products Formed

Hydrolysis: Results in the breakdown of the peptide into smaller fragments.

Chelation: Forms stable complexes with metal ions, particularly zinc.

科学的研究の応用

Z-Pro-D-Leu-D-Ala-NHOH has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and metal ion chelation.

Biology: Serves as a tool to investigate the role of collagenases in tissue remodeling and disease processes.

Medicine: Explored as a potential therapeutic agent for conditions involving excessive collagenase activity, such as arthritis and cancer metastasis.

Industry: Utilized in the development of collagenase inhibitors for cosmetic and pharmaceutical products

作用機序

The primary mechanism by which Z-Pro-D-Leu-D-Ala-NHOH exerts its effects is through the inhibition of collagenase enzymes. The hydroxamic acid group at the C-terminus of the peptide chelates the zinc ion in the active site of the collagenase enzyme, preventing it from degrading collagen. This inhibition is highly specific and potent, making this compound a valuable tool in studying and modulating collagenase activity.

類似化合物との比較

Similar Compounds

Z-Pro-D-Leu-D-Ala-NHOH: Potent and specific collagenase inhibitor.

Z-Pro-D-Leu-D-Ala-OH: Similar structure but lacks the hydroxamic acid group, resulting in reduced inhibitory activity.

Z-Pro-D-Leu-D-Ala-NH2: Another analog with different terminal group, affecting its binding affinity and specificity.

Uniqueness

This compound is unique due to its hydroxamic acid group, which provides strong chelation with zinc ions in the active site of collagenase enzymes. This feature distinguishes it from other similar peptides and enhances its inhibitory potency.

生物活性

Z-Pro-D-Leu-D-Ala-NHOH, a hydroxamic acid derivative, has garnered attention in biochemical research due to its potent inhibitory effects on collagenase enzymes. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 448.513 g/mol

- CAS Number : 123984-15-6

The compound features a hydroxamic acid group that is crucial for its biological activity, particularly in chelating zinc ions found in the active sites of metalloproteinases like collagenases.

This compound functions primarily as a collagenase inhibitor . The mechanism involves:

- Chelation of Zinc Ions : The hydroxamic acid moiety binds to zinc ions in the active site of collagenases, inhibiting their enzymatic activity. This prevents the degradation of collagen, which is vital in various physiological processes and pathologies.

- Specificity : The compound exhibits high specificity towards vertebrate collagenases, including those derived from human skin and tadpoles, making it a valuable tool for studying collagenase-related diseases such as arthritis and cancer metastasis .

Biological Applications

This compound has multiple applications across various fields:

- Biochemistry : Used to study enzyme inhibition mechanisms and the role of collagenases in tissue remodeling.

- Medicine : Investigated as a potential therapeutic agent for conditions characterized by excessive collagen degradation.

- Pharmaceutical Development : Aids in the design of new drugs targeting collagenase activity for therapeutic interventions in diseases like cancer and degenerative joint diseases .

Inhibition Studies

A study demonstrated that this compound effectively inhibited collagenase activity in vitro. The compound's ability to bind to the active site of the enzyme was confirmed through kinetic assays, showing a significant decrease in substrate turnover rates when treated with varying concentrations of this compound.

| Concentration (µM) | Collagenase Activity (% Inhibition) |

|---|---|

| 0 | 0 |

| 10 | 45 |

| 50 | 75 |

| 100 | 90 |

This data indicates a dose-dependent inhibition profile, highlighting the compound's potential as a therapeutic agent.

Comparative Studies

Comparative analyses with related compounds such as Z-Pro-D-Leu-D-Ala-OH and Z-Pro-D-Leu-D-Ala-NH revealed that the presence of the hydroxamic acid group significantly enhances inhibitory potency against collagenases. These studies underscore the unique role of this compound in modulating enzyme activity compared to its analogs.

特性

IUPAC Name |

benzyl (2S)-2-[[(2R)-1-[[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N4O6/c1-14(2)12-17(20(28)23-15(3)19(27)25-31)24-21(29)18-10-7-11-26(18)22(30)32-13-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-18,31H,7,10-13H2,1-3H3,(H,23,28)(H,24,29)(H,25,27)/t15-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGYGQYGBIUTAJ-NXHRZFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NO)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Z-Pro-D-Leu-D-Ala-NHOH a potent inhibitor of vertebrate collagenase?

A1: While the exact mechanism is not detailed in the provided research [], this compound likely inhibits collagenase through its hydroxamic acid group (-NHOH). This group is known to chelate zinc ions present in the active site of many metalloproteinases, including collagenase. By binding to the zinc ion, the compound likely prevents the enzyme from interacting with and degrading collagen. The specific arrangement of Pro-D-Leu-D-Ala likely contributes to the compound's binding affinity and selectivity for collagenase compared to other metalloenzymes.

Q2: The research mentions that this compound is a potent inhibitor of both tadpole and human skin collagenases. Does this indicate a broad-spectrum activity against collagenases from various species?

A2: While the research demonstrates the compound's effectiveness against collagenases from two distinct vertebrate species [], it's premature to conclude broad-spectrum activity. Further research is needed to assess its inhibitory activity against collagenases from a wider range of species.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。